molecular formula C15H13NS B1681646 2,2-Diphenylethyl isothiocyanate CAS No. 34634-22-5

2,2-Diphenylethyl isothiocyanate

Cat. No. B1681646
CAS RN: 34634-22-5
M. Wt: 239.3 g/mol
InChI Key: HCMJWOGOISXSDL-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl isothiocyanate is a chemical compound with the molecular formula C15H13NS . It is used for research purposes .


Synthesis Analysis

Isothiocyanates, including 2,2-Diphenylethyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves the reaction of isocyanides with elemental sulfur and amines .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenylethyl isothiocyanate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact mass is 239.07700 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Diphenylethyl isothiocyanate include a molecular weight of 239.33500, a density of 1.03g/cm3, a boiling point of 160ºC, and a melting point of 36ºC . The flash point is 193ºC .

Scientific Research Applications

Synthesis and Characterization

2,2-Diphenylethyl isothiocyanate is a chemical of interest in the synthesis and characterization of novel compounds. For example, the study by Wallach et al. (2015) focuses on the preparation and characterization of diphenidine and its isomers, highlighting the utility of 2,2-Diphenylethyl isothiocyanate in creating substances with potential dissociative effects, similar to those of ketamine, in rat hippocampal slices (Wallach et al., 2015).

Antiproliferative Effects

Isothiocyanates, including compounds structurally related to 2,2-Diphenylethyl isothiocyanate, have been studied for their antiproliferative effects. A study on benzyl isothiocyanate and phenethyl isothiocyanate demonstrated their ability to inhibit DNA synthesis and induce G2/M phase cell cycle arrest, suggesting a potential mechanism through which these compounds might exert anticancer effects (Visanji et al., 2004).

Reactivity and Complex Formation

The diverse reactivity of rhenium(V) oxo imido complexes with isothiocyanates, leading to a variety of rare structural motifs in rhenium coordination complexes, was explored by Lohrey et al. (2020). This research highlights the potential of isothiocyanates in complex formation and their reactivity towards different substrates (Lohrey et al., 2020).

Optoelectronic Properties

Research into the synthesis and properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, as done by Wang et al. (2006), showcases the application of diphenylethyl isothiocyanate derivatives in developing materials with potential optoelectronic applications (Wang et al., 2006).

Anodic Thiocyanation and Isothiocyanation

Levy and Becker (2015) studied the one-pot anodic thiocyanation and isothiocyanation of alkenes, illustrating the chemical versatility and applications of isothiocyanates in organic synthesis and chemical modifications (Levy & Becker, 2015).

Safety And Hazards

2,2-Diphenylethyl isothiocyanate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

(2-isothiocyanato-1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJWOGOISXSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188204
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylethyl isothiocyanate

CAS RN

34634-22-5
Record name 2,2-Diphenylethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034634225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34634-22-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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